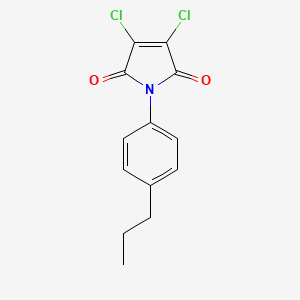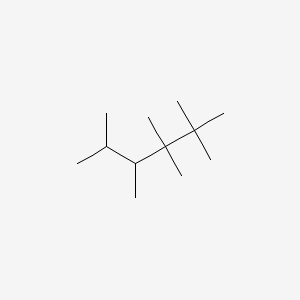![molecular formula C12H14O2 B14538282 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one CAS No. 62099-13-2](/img/structure/B14538282.png)
1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one is an organic compound characterized by its phenoxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one can be synthesized through the reaction of phenoxyacetic acid with allyl alcohol in the presence of an esterification catalyst such as cerium sulfate. The reaction is typically carried out under reflux conditions with benzene as the solvent to facilitate azeotropic dehydration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. The propanone backbone may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- Phenol, 2-methoxy-4-(1-propenyl)-
- 1-Phenoxypropan-2-ol
Uniqueness: 1-[2-(Prop-2-en-1-yl)phenoxy]propan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
62099-13-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-prop-2-enylphenoxy)propan-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-6-11-7-4-5-8-12(11)14-9-10(2)13/h3-5,7-8H,1,6,9H2,2H3 |
InChI Key |
ZTMNIDPAOPLWFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride](/img/structure/B14538230.png)


![N~2~-[3-(Diethylamino)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14538244.png)



![1-[4-(Pentyloxy)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one](/img/structure/B14538268.png)


